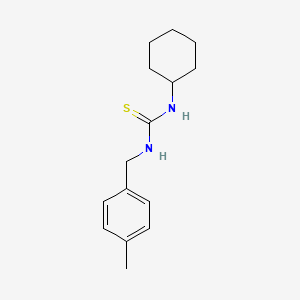![molecular formula C13H18N2O4S B5966905 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B5966905.png)
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known as DMSB and has been extensively studied for its scientific research applications.
作用機序
The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide involves the inhibition of GSK-3β activity. GSK-3β is a serine/threonine kinase that regulates the activity of various proteins involved in cellular processes. Inhibition of GSK-3β activity by DMSB leads to the activation of various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide include the inhibition of GSK-3β activity, activation of various signaling pathways, and regulation of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. DMSB has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer.
実験室実験の利点と制限
The advantages of using 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide in lab experiments include its ability to inhibit GSK-3β activity, its potential therapeutic effects in various diseases, and its ease of synthesis. However, the limitations of using DMSB include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide. Some of these include:
1. Further studies on the potential therapeutic effects of DMSB in various diseases such as Alzheimer's disease, diabetes, and cancer.
2. Development of more efficient synthesis methods for DMSB to improve its bioavailability and reduce its toxicity.
3. Identification of new targets for DMSB that can be used to regulate cellular processes and treat various diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of DMSB to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide is a chemical compound that has been extensively studied for its scientific research applications. It has been found to inhibit the activity of GSK-3β, which plays a crucial role in various cellular processes. DMSB has potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. Further research is needed to explore the full potential of DMSB in treating these diseases and to optimize its dosing and administration in clinical settings.
合成法
The synthesis of 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide involves the reaction of 3-aminobenzenesulfonamide and N,N-dimethylmorpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DMSB.
科学的研究の応用
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide has been extensively studied for its scientific research applications. It has been found to inhibit the activity of a protein called glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell differentiation. DMSB has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer.
特性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-7-15(8-10(2)19-9)20(17,18)12-5-3-4-11(6-12)13(14)16/h3-6,9-10H,7-8H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKRFZFACFBMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966825.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5966830.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5966846.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966854.png)
![N-cyclopropyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5966856.png)
![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B5966869.png)

![N-(4-fluorobenzyl)-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5966885.png)
![2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5966890.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5966892.png)

![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966908.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinol](/img/structure/B5966923.png)